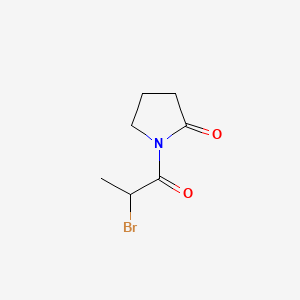
1-(2-Bromopropanoyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromopropanoyl)pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H10BrNO2 and its molecular weight is 220.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of β-Lactam Antibiotics
One of the prominent applications of 1-(2-Bromopropanoyl)pyrrolidin-2-one is in the synthesis of β-lactam antibiotics. These antibiotics are crucial in treating bacterial infections and are characterized by their β-lactam ring structure. The compound acts as a key intermediate, facilitating the formation of carbapenem derivatives, which are known for their broad-spectrum antibacterial activity .
Chiral Auxiliary in Asymmetric Synthesis
The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical development . For instance, research has demonstrated its effectiveness in catalyzing enantioselective Michael additions, leading to the formation of chiral products with high yields and selectivity .
Reaction with Nucleophiles
This compound can participate in nucleophilic substitution reactions due to its electrophilic bromine atom. This property allows it to react with various nucleophiles, leading to the formation of diverse derivatives that can be further explored for biological activity .
Synthesis of Heterocycles
The compound is also significant in heterocyclic chemistry. It can serve as a precursor for synthesizing various heterocyclic compounds, which are often found in natural products and pharmaceuticals. The versatility of this compound enables the creation of complex molecular architectures that exhibit interesting biological properties .
Development of Antiviral Agents
Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For example, researchers have synthesized several analogs that demonstrate promising activity against viral infections, showcasing the compound's utility in drug discovery .
Investigation of Anticancer Properties
Another area of research involves exploring the anticancer properties of compounds derived from this compound. Preliminary findings suggest that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
Data Table: Applications Overview
Propiedades
Número CAS |
188898-89-7 |
|---|---|
Fórmula molecular |
C7H10BrNO2 |
Peso molecular |
220.066 |
Nombre IUPAC |
1-(2-bromopropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10BrNO2/c1-5(8)7(11)9-4-2-3-6(9)10/h5H,2-4H2,1H3 |
Clave InChI |
SFZIQEBQIDSNAD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCC1=O)Br |
Sinónimos |
2-Pyrrolidinone, 1-(2-bromo-1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















